Product packaging for cis-2-Butene-1,4-diol dimethanesulfonate(Cat. No.:CAS No. 2303-47-1)

cis-2-Butene-1,4-diol dimethanesulfonate

Cat. No.: B1623503
CAS No.: 2303-47-1
M. Wt: 244.3 g/mol
InChI Key: ROPXCSBPIJQJTK-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Butene-1,4-diol dimethanesulfonate is a functionalized chemical building block derived from cis-2-butene-1,4-diol, a compound recognized for its role as a crucial precursor in industrial and research chemistry . This dimethanesulfonate (dimesylate) ester is primarily valued in organic synthesis for its two reactive sites, which allow for sequential nucleophilic substitution reactions. The compound serves as a versatile intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science. Its utility is enhanced by the rigidity of the central cis-configured double bond, which can impart specific stereochemical and geometric properties to downstream molecules. Researchers may employ this reagent in the synthesis of specialized polymers, pharmacologically active scaffolds, or novel ligands for catalysis. The methanesulfonate groups are excellent leaving groups, facilitating reactions with nitrogen, oxygen, and sulfur nucleophiles to form various bridged and functionalized structures. Handling should be conducted by qualified personnel in a well-ventilated laboratory setting. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6S2 B1623503 cis-2-Butene-1,4-diol dimethanesulfonate CAS No. 2303-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-4-methylsulfonyloxybut-2-enyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXCSBPIJQJTK-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC=CCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC/C=C\COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236055
Record name 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)-
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Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2303-47-1
Record name 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2303-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene-1,4-diol, dimethanesulfonate, (Z)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene-1,4-diol, 1,4-dimethanesulfonate, (2Z)-
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Advanced Synthetic Methodologies for Cis 2 Butene 1,4 Diol Dimethanesulfonate and Its Key Precursors

Synthesis of cis-2-Butene-1,4-diol (B44940) (Precursor)

The primary and most established industrial method for synthesizing cis-2-Butene-1,4-diol is the selective catalytic hydrogenation of 2-Butyne-1,4-diol (B31916). researchgate.netchemicalbook.com This process is favored for its potential to stereoselectively produce the desired cis-isomer. researchgate.net

Selective Catalytic Hydrogenation of 2-Butyne-1,4-diol

The hydrogenation of the alkyne precursor, 2-Butyne-1,4-diol, must be carefully controlled to achieve partial reduction to the cis-alkene without further reduction to the saturated 1,4-butanediol (B3395766) or isomerization to the trans-isomer. chemicalbook.com

A variety of catalyst systems have been developed to optimize the selective hydrogenation of 2-butyne-1,4-diol. These catalysts are designed to provide high conversion of the starting material while maximizing selectivity towards the desired cis-2-butene-1,4-diol.

Palladium-based Catalysts: Palladium catalysts are widely used for this transformation. The Lindlar catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a classic example renowned for its ability to produce cis-alkenes from alkynes. stackexchange.com The "poison" deactivates the most active sites on the palladium surface, thus preventing over-hydrogenation. stackexchange.com Studies have shown that a 1% Pd/CaCO3 catalyst in the presence of ammonia (B1221849) can achieve selective hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol. wikipedia.org In contrast, using a 1% Pd/C catalyst often leads to the formation of 1,4-butanediol as the major product. wikipedia.org More recent developments include Schiff base modified Pd nanocatalysts, which have demonstrated excellent catalytic performance, achieving up to 95.2% conversion of 2-butyne-1,4-diol with approximately 100% selectivity for 2-butene-1,4-diol (B106632) under mild conditions. chemicalbook.com

Platinum-based Catalysts: Platinum catalysts have also been investigated. A low concentration (0.5 wt%) of platinum on a silicon carbide (SiC) support has shown excellent selectivity (~96%) for 2-butene-1,4-diol with a high conversion (96%) of 2-butyne-1,4-diol. google.comorgsyn.org The active species in this system are believed to be metallic Pt nanoparticles with a size of 2–3 nm. google.com Another approach involves the use of biogenic Pt catalysts, where selectively poisoning the platinum step sites with bismuth or residual bacterial biomass can lead to improved selectivity for the butenediol product. google.com

Nickel-based Catalysts: Nickel catalysts, such as Raney nickel, have a history of use in the hydrogenation of 2-butyne-1,4-diol. researchgate.netlibretexts.org However, industrial processes using nickel-based catalysts often require harsh conditions (15–30 MPa and up to 160 °C) and tend to favor the complete hydrogenation to butane-1,4-diol. chemicalbook.com P-2 nickel, a form of nickel boride, has been shown to be a selective catalyst for the partial reduction of alkynes to monoenes. organic-chemistry.org When used with ethylenediamine, P-2 nickel can stereospecifically reduce disubstituted alkynes to cis-alkenes. organic-chemistry.orgresearchgate.net

Catalyst SystemSupport/ModifierKey Research FindingSelectivity for cis-2-Butene-1,4-diolReference
PalladiumCaCO3 with Lead Acetate and Quinoline (Lindlar's Catalyst)Classic catalyst for cis-alkene synthesis from alkynes.High stackexchange.com
PalladiumCaCO3 with AmmoniaAchieves selective hydrogenation to cis-2-butene-1,4-diol.High wikipedia.org
PalladiumSchiff Base Modified NanocatalystHigh conversion and selectivity under mild conditions.~100% chemicalbook.com
PlatinumSilicon Carbide (SiC)Excellent selectivity and conversion with low Pt loading.~96% google.comorgsyn.org
PlatinumBiogenic (Bismuth or Biomass Poisoned)Improved selectivity by blocking step sites.Improved google.com
NickelRaney NickelOften requires harsh conditions and can lead to over-hydrogenation.Variable researchgate.netchemicalbook.comlibretexts.org
NickelP-2 Nickel (Nickel Boride) with EthylenediamineHighly stereospecific reduction of alkynes to cis-alkenes.High organic-chemistry.orgresearchgate.net

The selective hydrogenation of 2-butyne-1,4-diol to its cis-alkene counterpart is a surface-mediated process. The key to achieving high selectivity lies in controlling the adsorption of the reactant and the desorption of the product from the catalyst surface. The reaction proceeds through the syn-addition of hydrogen atoms to the alkyne triple bond, which is adsorbed on the catalyst surface. This syn-addition mechanism inherently favors the formation of the cis-isomer. libretexts.org

To prevent over-hydrogenation to 1,4-butanediol, the catalyst's activity must be moderated. This is the principle behind using "poisoned" catalysts like the Lindlar catalyst. The poison selectively deactivates the most reactive catalytic sites, which are responsible for the further reduction of the alkene. stackexchange.com The goal is to facilitate the desorption of the cis-alkene product from the catalyst surface before it can undergo a second hydrogenation step.

Isomerization to the trans-isomer can occur if the cis-product remains on the catalyst surface and undergoes further reactions. libretexts.org Therefore, a well-optimized catalyst system promotes the rapid formation and subsequent release of the cis-2-butene-1,4-diol.

The yield and purity of cis-2-Butene-1,4-diol are significantly influenced by various reaction parameters.

Temperature: Industrial production of 2-butene-1,4-diol via catalytic hydrogenation of 2-butyne-1,4-diol is typically carried out at temperatures between 403–433 K (130–160 °C). wikipedia.org However, some modern catalyst systems can operate effectively at milder temperatures. For example, a Pt/SiC catalyst has shown high selectivity at 100 °C. orgsyn.org

Pressure: Hydrogen pressure is another critical parameter. Early methods utilized pressures of two to four atmospheres. researchgate.net More contemporary processes may operate at pressures ranging from 0.6 to 1.7 MPa. openmedicinalchemistryjournal.com The pressure needs to be sufficient to ensure an adequate supply of hydrogen for the reaction but controlled to prevent over-hydrogenation.

Additives: Additives can play a crucial role in enhancing selectivity. For instance, the addition of ammonia to a Pd/CaCO3 catalyst system was found to be significant in achieving high selectivity for 2-butene-1,4-diol. wikipedia.org The poisoning agents in the Lindlar catalyst, lead and quinoline, are essential additives for controlling the catalyst's activity. stackexchange.com

ParameterTypical Range/ConditionImpact on Yield and PurityReference
Temperature403–433 K (Industrial); Milder conditions with advanced catalysts (e.g., 100 °C)Higher temperatures can increase reaction rate but may also promote over-hydrogenation and side reactions. wikipedia.orgorgsyn.org
Pressure0.6 to 1.7 MPaAffects the rate of hydrogenation; must be controlled to prevent over-reduction. openmedicinalchemistryjournal.com
Additives (e.g., Ammonia, Lead, Quinoline)Varies depending on the catalyst systemCan significantly improve selectivity by "poisoning" or modifying the catalyst surface to prevent over-hydrogenation. stackexchange.comwikipedia.org

Alternative Synthetic Routes to cis-2-Butene-1,4-diol

While the catalytic hydrogenation of 2-butyne-1,4-diol is the dominant method, some alternative routes have been explored. One such method involves the hydrolysis of butadiene derivatives under acidic or basic conditions. Another approach mentioned in the literature is a photocatalytic semihydrogenation of 2-butyne-1,4-diol using Cu single atoms anchored on TiO2 nanoparticles with water as the hydrogen source under ambient conditions, which has shown near-unity conversion and high selectivity.

Conversion of cis-2-Butene-1,4-diol to Dimethanesulfonate

The conversion of cis-2-Butene-1,4-diol to its dimethanesulfonate ester is typically achieved through a reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270). This reaction transforms the hydroxyl groups of the diol into good leaving groups (mesylates), which is a common strategy in organic synthesis. libretexts.org

The mechanism is believed to involve the formation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂) from the reaction of methanesulfonyl chloride with the base. wikipedia.org The alcohol (in this case, cis-2-butene-1,4-diol) then attacks the sulfene, followed by a rapid proton transfer to yield the methanesulfonate (B1217627) ester. wikipedia.org Since the C-O bond of the alcohol is not broken during this process, the reaction proceeds with retention of the original stereochemistry of the diol. libretexts.org

The general reaction is as follows:

HO-CH₂-CH=CH-CH₂-OH + 2 CH₃SO₂Cl + 2 Pyridine → CH₃SO₂O-CH₂-CH=CH-CH₂-O-SO₂CH₃ + 2 Pyridine·HCl

This transformation is analogous to the synthesis of busulfan, which is 1,4-butanediol dimethanesulfonate, a well-known alkylating agent. The resulting cis-2-Butene-1,4-diol dimethanesulfonate possesses two reactive mesylate groups, making it a potent bifunctional alkylating agent.

Esterification with Methanesulfonyl Chloride: Methodological Refinements

The synthesis of this compound is primarily achieved through the esterification of its precursor, cis-2-butene-1,4-diol, with methanesulfonyl chloride. This reaction, commonly known as mesylation, involves the conversion of the hydroxyl groups of the diol into highly reactive mesylate leaving groups.

The standard methodology involves dissolving the cis-2-butene-1,4-diol in a suitable solvent, followed by the addition of methanesulfonyl chloride in the presence of a base. Pyridine is frequently used as it serves as both the solvent and the acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction. researchgate.netresearchgate.net The reaction is typically initiated at a reduced temperature, such as 0 °C, to control the exothermic nature of the reaction, and then allowed to proceed at room temperature. researchgate.net

Methodological refinements focus on the choice of base and reaction setup. While pyridine is common, other non-nucleophilic tertiary amines like triethylamine (B128534) can also be employed. The choice of base is critical as it can influence the reaction mechanism. With methanesulfonyl chloride, stronger bases can promote the formation of a highly reactive sulfene intermediate. stackexchange.com However, for the straightforward synthesis of the dimesylate, a base like pyridine is generally sufficient to facilitate the reaction by activating the sulfonyl chloride and scavenging the acid byproduct. researchgate.netstackexchange.com The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of the methanesulfonyl chloride.

Optimization of Reaction Conditions for High Conversion and Yield

Achieving high conversion of the diol and maximizing the yield of the desired this compound requires careful optimization of several reaction parameters. These include temperature, solvent, stoichiometry of reactants, and reaction time. The goal is to drive the reaction to completion, forming the disubstituted product while minimizing the formation of the mono-mesylated intermediate and other side products.

Key optimization parameters include:

Stoichiometry: A molar excess of methanesulfonyl chloride and the base is typically used to ensure the complete conversion of both hydroxyl groups of the diol.

Temperature Control: The reaction is initiated at low temperatures (e.g., 0 °C) to manage the initial exotherm and then gradually warmed to room temperature to ensure the reaction goes to completion. researchgate.net

Reaction Time: The progress of the reaction is monitored, often using thin-layer chromatography (TLC), to determine the optimal reaction time needed for the disappearance of the starting material and mono-mesylated intermediate. researchgate.net

Solvent: While pyridine can act as the solvent, in other setups, a non-reactive solvent like dichloromethane (B109758) or chloroform (B151607) might be used in conjunction with a separate base like triethylamine.

The interplay of these factors is critical for the successful synthesis, and researchers often develop a matrix of experiments to identify the ideal conditions for a specific scale and purity requirement.

Table 1: Representative Parameters for Optimization of Mesylation

ParameterCondition ACondition BCondition COutcome
Solvent PyridineDichloromethaneTetrahydrofuran (B95107)Pyridine often gives a cleaner reaction.
Base PyridineTriethylamineHunig's BaseTriethylamine is a stronger, non-nucleophilic base.
Temperature 0 °C to RT-10 °C to RTRoom TemperatureLow initial temperature is crucial for control.
MsCl (equiv.) 2.22.53.0Molar excess ensures di-substitution.
Time (h) 5812Monitored by TLC for completion.

This table is illustrative, based on common practices for mesylation reactions, and specific values would be determined experimentally.

Advanced Purification Techniques for Isomeric Purity Enhancement

The isomeric purity of the final this compound product is critically dependent on the purity of the starting material, cis-2-butene-1,4-diol. Commercially available cis-2-butene-1,4-diol often contains the trans-isomer as an impurity. google.comnih.gov Due to similar boiling points, separating these isomers by standard distillation is difficult. union.edu

An effective strategy to enhance the final product's isomeric purity is to first purify the cis-2-butene-1,4-diol precursor. A highly effective method involves fractional crystallization. This is achieved by dissolving the isomeric mixture in a suitable solvent such as acetone, methyl ethyl ketone, or tetrahydrofuran (THF), and then cooling the solution significantly. google.com The cis-isomer, being less soluble at lower temperatures, precipitates out, allowing for its separation from the more soluble trans-isomer. This process can be repeated to achieve very high levels of isomeric purity, often exceeding 99%. google.com

Table 2: Purification of cis-2-Butene-1,4-diol via Crystallization

SolventInitial trans-isomer (%)Temperature (°C)Purity after 1st CrystallizationPurity after 2nd Crystallization
Acetone2.5-40 to -45>99.0% cis-isomer>99.8% cis-isomer
THF2.5-40 to -45>99.0% cis-isomerNot specified

Data adapted from patent literature describing the purification of the precursor diol. google.com

For analytical and semi-preparative scale purification of both the precursor and potentially the final dimethanesulfonate product, High-Performance Liquid Chromatography (HPLC) is a powerful technique. The use of chiral columns, such as the (S,S)-Whelk-O 1, has been shown to successfully separate the cis and trans isomers of 2-butene-1,4-diol. nih.gov By optimizing the mobile phase, for example, using a hexane-ethanol mixture, a high resolution between the isomer peaks can be achieved. researchgate.netnih.gov This chromatographic approach offers a precise method for both quantifying and isolating isomers, which is essential for applications requiring the highest degree of isomeric purity.

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Cis 2 Butene 1,4 Diol Dimethanesulfonate

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The carbon-oxygen bonds in the mesylate groups are highly polarized, and the mesylate anion is a very stable, weak base, making it an excellent leaving group. openochem.org This facilitates nucleophilic substitution reactions. As a primary allylic substrate, cis-2-butene-1,4-diol (B44940) dimethanesulfonate can, in principle, react via both SN1 and SN2 pathways. openochem.orgglasp.co

The SN2 pathway involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. masterorganicchemistry.com This pathway is generally favored for primary substrates due to minimal steric hindrance. masterorganicchemistry.com For this specific compound, the reaction would proceed with an inversion of configuration at the stereocenter, though the starting material is achiral. Primary allylic halides and sulfonates are known to be particularly reactive in SN2 reactions, even more so than corresponding primary alkyl substrates. openochem.orgyoutube.com

Conversely, the SN1 pathway involves a two-step mechanism initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comvedantu.com While primary carbocations are typically unstable, the formation of a primary allylic carbocation from this substrate would be significantly stabilized by resonance, delocalizing the positive charge across the alkene system. This resonance stabilization makes the SN1 pathway more accessible than for simple primary alkyl systems, particularly with weak nucleophiles or in polar, protic solvents. glasp.coambeed.com

The bifunctional nature of cis-2-butene-1,4-diol dimethanesulfonate makes it an ideal substrate for intramolecular cyclization reactions to form heterocyclic compounds. A notable example is the synthesis of thietane (B1214591) derivatives. When the dimethanesulfonate of (Z)-but-2-ene-1,4-diol is treated with a dinucleophile like sodium sulfide (B99878) (Na₂S), it undergoes a sequential double nucleophilic substitution.

The reaction proceeds via a two-step SN2 mechanism. In the first step, the sulfide anion attacks one of the primary allylic carbons, displacing a mesylate group to form a thiol intermediate. The second mesylate group is then displaced by the newly formed thiol in an intramolecular SN2 reaction, closing the four-membered ring to yield the thietane product. This method is a common strategy for preparing 3-substituted and 3,3-disubstituted thietanes.

In the presence of monofunctional nucleophiles, this compound undergoes intermolecular nucleophilic displacement at one or both of its electrophilic carbons. Given its structure as a primary allylic disulfonate, these reactions typically proceed via the SN2 mechanism, especially with strong nucleophiles. openochem.orgglasp.co

A wide range of nucleophiles can be employed, leading to the formation of various 1,4-disubstituted-2-butenes. For example, reaction with sodium azide (B81097) would yield cis-1,4-diazido-2-butene, while reaction with sodium cyanide would produce the corresponding dinitrile. These reactions are synthetically useful for introducing new functionalities and extending the carbon chain. The SN2' mechanism, an allylic rearrangement where the nucleophile attacks the double bond's terminal carbon, is also a possibility but is generally less common than the direct SN2 displacement in such systems. wikipedia.org

Hydrolysis and Solvolysis Pathways

Solvolysis is a type of nucleophilic substitution where the solvent molecule acts as the nucleophile. vedantu.comyoutube.com When the solvent is water, the reaction is termed hydrolysis. For this compound, hydrolysis in a polar protic solvent like water would lead to the regeneration of cis-2-butene-1,4-diol and two equivalents of methanesulfonic acid.

The mechanism of solvolysis for this substrate can be complex. Given the use of a weak nucleophile (the solvent) and the ability to form a resonance-stabilized allylic carbocation, an SN1 pathway is highly plausible. vedantu.comlibretexts.org The reaction would be initiated by the slow departure of the first mesylate group, facilitated by the polar solvent which stabilizes the resulting ions. libretexts.org The carbocation intermediate is then rapidly captured by a solvent molecule. This process would repeat at the second electrophilic center.

However, an SN2 pathway cannot be entirely ruled out, especially since the substrate is a primary sulfonate. The actual operative mechanism may be a borderline case or a mixture of both pathways, depending on the specific solvent and reaction conditions.

Role in Olefin Metathesis Reactions (as a substrate or derived functionality)

While the dimethanesulfonate itself is not typically used directly in olefin metathesis due to potential catalyst interactions, its parent compound, cis-2-butene-1,4-diol, and its diacetate derivative are valuable substrates. openochem.org These compounds serve as symmetrical, functionalized olefins for cross-metathesis reactions, providing a direct route to valuable α,ω-bifunctional molecules. The internal double bond and symmetrical structure help to minimize the formation of undesired self-metathesis products.

Cross-metathesis (CM) is a powerful reaction that allows for the exchange of fragments between two different alkenes. cis-2-Butene-1,4-diol and its diacetate derivative have been successfully used as CM partners with various olefins, including those derived from renewable resources.

One significant application is the cross-metathesis of cis-2-butene-1,4-diol diacetate with methyl oleate (B1233923), a derivative of oleic acid. This reaction produces methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate (B1210297), which are valuable monomers for the synthesis of sustainable polymers. Another prominent example is the cross-metathesis between cis-2-butene-1,4-diol and eugenol (B1671780) (a component of clove oil) to synthesize (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-ol, a natural product. These reactions demonstrate the utility of the C4-diol scaffold in converting simple starting materials into more complex, value-added chemicals.

The success of the aforementioned cross-metathesis reactions relies heavily on the use of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts. These catalysts are known for their high activity, functional group tolerance, and stability.

The generally accepted Chauvin mechanism for olefin metathesis involves the catalyst's metal-carbene (Ru=CHR) moiety reacting with the substrate's olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin product and a new metal-carbene species, which continues the catalytic cycle.

Second-generation Grubbs and Hoveyda-Grubbs catalysts have proven particularly effective for the cross-metathesis of cis-2-butene-1,4-diol derivatives. Research has shown that catalyst choice and reaction conditions are crucial for achieving high conversion and selectivity. For instance, in the reaction of methyl oleate with the diol, the Stewart-Grubbs catalyst was found to give excellent yields at low temperatures. In other studies, various second-generation catalysts have been screened to optimize the yield of the desired cross-metathesis products over competing self-metathesis reactions.

Table 1: Representative Cross-Metathesis Reactions

Reactant 1 Reactant 2 Catalyst Product(s) Research Focus
Methyl Oleate cis-2-Butene-1,4-diol Stewart-Grubbs Catalyst Methyl (E)-11-hydroxyundec-9-enoate & (E)-Undec-2-en-1-ol Synthesis of α,ω-bifunctional compounds from renewable resources.
Eugenol cis-2-Butene-1,4-diol Grubbs 2nd Gen. Catalyst (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-ol Synthesis of a natural product via a selective cross-metathesis reaction.
Methyl Oleate cis-2-Butene-1,4-diyl diacetate Schiff base Ru catalyst Methyl 11-acetoxyundec-9-enoate & Undec-2-enyl acetate Optimization of catalyst loading and reaction conditions for high CM selectivity.

Compound Index

Cycloaddition and Cyclodehydration Chemistry

The conversion of cis-2-butene-1,4-diol and its derivatives into heterocyclic systems is a significant area of study. The dimethanesulfonate ester, in particular, is a highly activated substrate for such transformations due to the superior leaving group ability of the mesylate groups compared to the hydroxyl groups of the parent diol.

The reaction of cis-2-butene-1,4-diol derivatives with compounds containing an active methylene (B1212753) group (e.g., malonates, β-ketoesters, malononitrile) provides a direct route to substituted dihydrofurans. While studies often utilize the diol itself under dehydration conditions, the dimethanesulfonate derivative is an ideal precursor for this cyclization under basic conditions.

The general reaction involves the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophile then attacks one of the electrophilic C-OMs carbons of this compound in an SN2 reaction. The resulting intermediate undergoes a subsequent intramolecular SN2 reaction, where the enolate oxygen attacks the remaining allylic mesylate, displacing the second mesylate group and forming the dihydrofuran ring. This process is a tandem alkylation-cyclization. The cyclodehydration of cis-2-butene-1,4-diol itself with active methylene compounds has been shown to produce 2-vinyl-2,3-dihydrofurans in good to high yields.

The reaction with this compound is expected to proceed under milder conditions and with higher efficiency due to the enhanced electrophilicity of the carbon centers bearing the mesylate groups.

Table 1: Representative Conditions for the Synthesis of Vinyl-2,3-dihydrofurans (Note: This table is illustrative of typical conditions for reactions of this type, as specific data for the dimethanesulfonate is not widely published.)

Active Methylene CompoundBaseSolventTemperature (°C)Product
Diethyl malonateSodium ethoxideEthanolRefluxDiethyl 2-vinyl-2,3-dihydrofuran-5,5-dicarboxylate
Ethyl acetoacetatePotassium tert-butoxideTHF25 - 60Ethyl 5-acetyl-2-vinyl-2,3-dihydrofuran-5-carboxylate
MalononitrileSodium hydrideDMF0 - 252-Vinyl-2,3-dihydrofuran-5,5-dicarbonitrile

Pericyclic reactions are concerted processes that occur via a cyclic transition state. These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are characterized by their high stereospecificity and are governed by the principles of orbital symmetry.

The formation of dihydrofurans from this compound and an active methylene compound can be mechanistically viewed from different perspectives. While the most probable pathway is a stepwise double nucleophilic substitution as described above, a formal [4+1] cycloaddition is conceptually possible. In this hypothetical scenario, the deprotonated active methylene compound would act as a one-atom component, and the this compound would provide the four-atom framework. However, the involvement of charged intermediates and the requirement for two separate C-O bond-forming events make a concerted pericyclic mechanism less likely than a stepwise ionic process.

A more relevant pericyclic transformation is the electrocyclic ring-opening of related cyclobutene (B1205218) derivatives, which can be compared to the potential reactions of the butene backbone. For instance, the thermal electrocyclic ring-opening of cyclobutenes to conjugated butadienes is a well-studied pericyclic reaction that proceeds in a concerted, stereospecific manner. While this compound itself does not typically undergo such reactions, understanding these fundamental principles is crucial for predicting potential side reactions or designing related synthetic pathways.

Isomerization and Competitive Hydrogenation/Hydrogenolysis Studies (using the diol as a probe for mechanistic understanding)

Cis-2-butene-1,4-diol is an important probe molecule for investigating the mechanisms of catalytic hydrogenation, isomerization, and hydrogenolysis on various metal surfaces. These studies provide critical insights into how catalyst type, support, and reaction conditions influence the selectivity of a reaction involving a multifunctional substrate. The dimethanesulfonate, due to its propensity for elimination and substitution, is less suitable for these specific catalytic studies, hence the focus on the parent diol.

In the presence of a transition metal catalyst and hydrogen, cis-2-butene-1,4-diol can undergo several competing reactions:

Hydrogenation: Saturation of the carbon-carbon double bond to yield butane-1,4-diol.

Geometric Isomerization: Conversion to its more stable isomer, trans-2-butene-1,4-diol.

Double Bond Isomerization/Cyclization: Migration of the double bond followed by intramolecular cyclization to form 2-hydroxytetrahydrofuran (B17549).

Hydrogenolysis: Cleavage of a C-O bond to form butanols or butanediols with a different substitution pattern.

Studies using silica-supported Group VIII metal catalysts (Pd, Pt, Ru, Rh, Ir) have shown significant differences in product distribution. For example, iridium and platinum catalysts tend to favor the hydrogenation reaction to produce butane-1,4-diol. In contrast, rhodium, palladium, and ruthenium catalysts significantly promote isomerization processes, leading to the formation of 2-hydroxytetrahydrofuran and trans-2-butene-1,4-diol. The addition of protons to the reaction mixture has been found to favor the formation of hydrogenolysis and isomerization products. The choice of solvent also plays a critical role; using water as a solvent can enhance the activity and selectivity towards butane-1,4-diol while suppressing hydrogenolysis.

Table 2: Influence of Catalyst on the Reaction of cis-2-Butene-1,4-diol

CatalystMajor Product(s)Dominant Reaction Pathway(s)Reference
Ir/SiO₂Butane-1,4-diolHydrogenation
Pt/SiO₂Butane-1,4-diolHydrogenation
Rh/SiO₂2-Hydroxytetrahydrofuran, trans-2-Butene-1,4-diolIsomerization
Pd/SiO₂2-Hydroxytetrahydrofuran, trans-2-Butene-1,4-diolIsomerization
Ru/SiO₂2-Hydroxytetrahydrofuran, trans-2-Butene-1,4-diolIsomerization
Pd/C (with H⁺)Hydrogenolysis and Isomerization ProductsHydrogenolysis, Isomerization

These studies highlight the complex interplay of factors that determine the outcome of catalytic reactions with unsaturated diols and underscore the value of using probe molecules like cis-2-butene-1,4-diol to unravel mechanistic details.

Synthesis and Functionalization of Cis 2 Butene 1,4 Diol Dimethanesulfonate Derivatives

Design and Synthesis of Novel Sulfonate Derivatives

The primary sulfonate derivative of interest is cis-2-butene-1,4-diol (B44940) dimethanesulfonate, often referred to as the dimesylate. The synthesis of this compound starts from its corresponding diol, cis-2-butene-1,4-diol. The process involves a standard sulfonylation reaction.

The diol is treated with a sulfonylating agent, typically methanesulfonyl chloride, in the presence of a base. The base, commonly an amine like triethylamine (B128534), serves to neutralize the hydrochloric acid byproduct generated during the reaction. This method efficiently converts the primary alcohol groups of the diol into methanesulfonate (B1217627) esters. The reaction is generally performed in a suitable organic solvent under controlled temperature conditions to yield the target dimesylate. The high reactivity of sulfonate esters as leaving groups makes them superior to halides in many nucleophilic substitution reactions, which is crucial for the derivatizations discussed in the following sections.

ReactantReagentProductPurpose of Reaction
cis-2-Butene-1,4-diolMethanesulfonyl Chloride / Triethylaminecis-2-Butene-1,4-diol dimethanesulfonateActivation of hydroxyl groups for subsequent nucleophilic substitution. organic-chemistry.org

Derivatization for Heterocycle Synthesis

The activated nature of this compound makes it an excellent precursor for building heterocyclic scaffolds, particularly those containing sulfur.

Thietanes, four-membered sulfur-containing heterocycles, are valuable structural motifs in medicinal chemistry. nih.gov this compound has been utilized as a key starting material for the synthesis of thietane-based structures, including thietanose nucleosides, which are analogues of biologically active oxetanocin nucleosides. nih.gov

A notable synthetic route involves the reaction of a dimesylated derivative of cis-2-butene-1,4-diol with a sulfur nucleophile, such as sodium sulfide (B99878). nih.govthieme-connect.de For instance, in one approach, (Z)-but-2-ene-1,4-diol was first converted into a dimesylated intermediate which was then treated with sodium sulfide to afford a substituted thietane (B1214591). This thietane was subsequently transformed into two different anomeric thietanose nucleosides. nih.gov This intramolecular double substitution reaction efficiently constructs the strained four-membered thietane ring. The resulting thietane can then be further functionalized to introduce various heterocyclic bases, leading to a range of novel nucleoside analogues for biological screening. acs.org

Starting MaterialKey ReagentIntermediate ProductFinal Product Class
Dimesylate of a cis-2-butene-1,4-diol derivativeSodium Sulfide (Na₂S)Substituted ThietaneThietanose Nucleosides nih.gov

While the synthesis of thietanes and their derivatives is a well-documented application of this compound, its use in creating other sulfur-containing heterocycles is less common in the surveyed literature. The reaction conditions favoring intramolecular cyclization with a sulfide source predominantly lead to the formation of the thermodynamically and kinetically accessible four-membered thietane ring. nih.govresearchgate.net In certain related systems, competition between the formation of four-membered thietanes and five-membered tetrahydrothiophenes can occur, but for derivatives of 1,4-disubstituted butenes, thietane formation is often the favored pathway. researchgate.net The research focus remains strongly on the synthesis of thietane-based compounds due to their significance as structural motifs in biologically active molecules. nih.govresearchgate.net

Polymeric and Oligomeric Systems

The parent diol, cis-2-butene-1,4-diol, is a valuable monomer for creating advanced polymeric materials. The unsaturation within its backbone provides a site for further modification and tuning of polymer properties.

Copolymers of acrylamide (B121943) and cis-2-butene-1,4-diol have been synthesized via polymerization using a ceric ammonium (B1175870) nitrate (B79036) (CAN) redox initiator. ajchem-a.comajchem-a.com In this process, cis-2-butene-1,4-diol functions as both a comonomer and a reducing agent for the Ce⁴⁺ initiator. ajchem-a.comajchem-a.com The reaction conditions, including monomer ratios and initiator concentration, have been optimized to maximize the copolymer yield. For example, a yield of 65.1% was achieved with 8 mL of CAN solution, 2.4×10⁻³ mmol of acrylamide, and 19.6×10⁻³ mmol of cis-2-butene-1,4-diol over 6 hours at 50 °C. ajchem-a.comajchem-a.com

Characterization of the resulting poly(acrylamide-co-cis-2-butene-1,4-diol) confirmed the successful incorporation of both monomers. ajchem-a.comajchem-a.com These copolymers can be further modified, for instance, through esterification of the hydroxyl groups with long-chain carboxylic acids to alter their thermal and physical properties. ajchem-a.comajchem-a.com

ParameterOptimal ConditionResulting Copolymer Yield
Acrylamide2.4×10⁻³ mmol65.1% ajchem-a.comajchem-a.com
cis-2-Butene-1,4-diol19.6×10⁻³ mmol
CAN solution8 mL
Reaction Time6 hours
Temperature50 °C

cis-2-Butene-1,4-diol, which can be derived from biobased erythritol, is a promising monomer for synthesizing linear unsaturated polyesters (UPEs). doi.org These polyesters are prepared through melt polycondensation of the diol with various α,ω-diacids. doi.orgresearchgate.net A key advantage of using cis-2-butene-1,4-diol is that its double bond remains in a stable cis-conformation without undergoing significant side reactions during polymerization, allowing for the synthesis of high molecular weight polyesters (Mw up to 79.5 kDa). doi.orgresearchgate.net

These biobased polyesters exhibit favorable thermomechanical properties and crystallinity. doi.org Furthermore, the unsaturated C=C bond in the polyester (B1180765) backbone serves as a handle for post-polymerization modification. Functional groups, such as hydroxyls, can be introduced via thiol-ene "click" reactions, which enhances properties like hydrophilicity and accelerates the degradation rate of the polyesters. doi.orgresearchgate.net This functionalization potential opens up a broad range of applications for these materials. doi.org

Diol MonomerDiacid MonomerPolymerization MethodKey Feature
cis-2-Butene-1,4-diolα,ω-Dicarboxylic acidsMelt PolycondensationHigh molecular weight, stable cis-conformation, functionalizable backbone. doi.orgresearchgate.net

Post-Polymerization Functionalization Strategies (e.g., thiol-ene click reactions)

The functionalization of polymers after their initial synthesis, known as post-polymerization modification, is a powerful and versatile strategy for introducing a wide array of chemical functionalities along a polymer backbone. This approach allows for the creation of tailor-made materials with specific properties from a common precursor polymer. While direct research on the post-polymerization functionalization of poly(this compound) is not extensively documented in the available literature, valuable insights can be drawn from the well-studied functionalization of structurally analogous unsaturated polyesters derived from cis-2-butene-1,4-diol. The presence of the carbon-carbon double bond in the backbone of these polymers provides a reactive handle for various modification chemistries, with thiol-ene click reactions being a particularly efficient and widely used method.

The thiol-ene reaction is a type of click chemistry that involves the addition of a thiol (a compound containing an S-H group) across a carbon-carbon double bond (an ene). This reaction can be initiated either by radical initiators (often triggered by UV light or heat) or by a base/nucleophile. It is known for its high efficiency, rapid reaction rates, insensitivity to oxygen in many cases, and the formation of a stable thioether linkage without byproducts. These characteristics make it an ideal choice for modifying polymer chains under mild conditions.

In the context of polymers derived from cis-2-butene-1,4-diol, the double bonds along the polymer backbone are readily accessible for thiol-ene reactions. This allows for the introduction of various functional groups, depending on the choice of the thiol reagent. For instance, using a thiol that also contains a hydroxyl group can increase the hydrophilicity of the resulting polymer.

Detailed Research Findings

Research into the functionalization of unsaturated polyesters synthesized from cis-2-butene-1,4-diol and various dicarboxylic acids demonstrates the efficacy of post-polymerization modification via thiol-ene reactions. In one study, these polyesters were functionalized to introduce hydroxyl groups, thereby altering the material's surface properties and degradation characteristics.

The general scheme for this functionalization involves reacting the unsaturated polyester with a functional thiol, such as 2-hydroxy-1-ethanethiol, in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds by the addition of the thiol across the double bonds of the polyester backbone. The success of this modification was confirmed through spectroscopic methods, which showed the disappearance of the double bond signal and the appearance of signals corresponding to the newly introduced functional group.

The table below summarizes the typical conditions and outcomes for the thiol-ene functionalization of an unsaturated polyester derived from cis-2-butene-1,4-diol.

ParameterValue/Observation
Precursor Polymer Unsaturated polyester from cis-2-butene-1,4-diol
Functionalizing Agent 2-Hydroxy-1-ethanethiol
Initiation Method Thermal initiation
Initiator Azobisisobutyronitrile (AIBN)
Outcome Incorporation of hydroxyl groups onto the polymer backbone
Effect on Properties Increased hydrophilicity

This functionalization strategy highlights the potential to systematically modify the properties of polymers containing the cis-2-butene-1,4-diol unit. While the specific reactivity of the polysulfonate backbone of poly(this compound) may differ from that of a polyester, the fundamental principle of utilizing the backbone's unsaturation for thiol-ene click reactions remains a promising avenue for creating functionalized materials. The electron-withdrawing nature of the sulfonate groups could potentially influence the reactivity of the adjacent double bond, a factor that would require specific investigation for this particular polymer.

Advanced Analytical and Spectroscopic Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry of cis-2-Butene-1,4-diol (B44940) dimethanesulfonate. Both ¹H and ¹³C NMR would provide definitive evidence of the compound's constitution.

In ¹H NMR spectroscopy, the molecule's symmetry would result in three distinct signals. The cis-configuration of the double bond is unequivocally confirmed by the coupling constant (J-value) between the two vinylic protons, which is typically in the range of 6-12 Hz for cis-alkenes.

The expected signals are:

A triplet for the two equivalent vinylic protons (CH=CH), resulting from coupling to the adjacent methylene (B1212753) (CH₂) groups.

A doublet for the four equivalent methylene protons (CH₂-O), arising from coupling to the adjacent vinylic protons.

A singlet for the six equivalent methyl protons (CH₃-S) of the two methanesulfonate (B1217627) groups, which have no adjacent protons to couple with.

In ¹³C NMR spectroscopy, the symmetry of the molecule would lead to the appearance of three distinct carbon signals, corresponding to the methyl, methylene, and vinylic carbons.

Interactive Table 1: Predicted ¹H NMR Spectral Data for cis-2-Butene-1,4-diol dimethanesulfonate Note: Data is predicted based on typical chemical shift values for similar functional groups.

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Vinylic (CH=CH) 5.8 - 6.0 Triplet 2H
Methylene (CH₂-O) 4.8 - 5.0 Doublet 4H

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data is predicted based on typical chemical shift values.

Carbon Predicted Chemical Shift (δ, ppm)
Vinylic (C=C) 128 - 132
Methylene (C-O) 65 - 70

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these methods would confirm the presence of the alkene and sulfonate ester groups.

Key expected vibrational bands include:

C=C Stretch: A weak to medium absorption around 1650 cm⁻¹ in the IR spectrum, characteristic of a cis-disubstituted alkene.

=C-H Bend: A strong absorption around 675-730 cm⁻¹ in the IR spectrum, indicative of the out-of-plane bending for a cis-alkene.

S=O Stretch: Two strong, characteristic absorption bands for the sulfonate group, typically found around 1350 cm⁻¹ (asymmetric stretch) and 1175 cm⁻¹ (symmetric stretch).

C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹, associated with the C-O-S linkage.

S-O Stretch: An absorption band typically observed in the 800-900 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often more intense in Raman than in IR for symmetrically substituted alkenes.

Interactive Table 3: Predicted IR Absorption Bands for this compound Note: Data is predicted based on characteristic group frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (alkene) 3010 - 3040 Medium
C-H (alkane) 2900 - 3000 Medium
C=C (cis-alkene) ~1650 Weak-Medium
S=O (asymmetric) ~1350 Strong
S=O (symmetric) ~1175 Strong
C-O 1000 - 1200 Strong

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₆H₁₂O₆S₂, Molecular Weight: 244.29 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. molbase.com

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 244 would be expected, although it might be weak due to the lability of the molecule. The fragmentation pattern would likely be dominated by the cleavage of the methanesulfonate groups. Key expected fragments would include:

Loss of a methanesulfonyloxy radical (•OSO₂CH₃), leading to a fragment at m/z = 149.

Loss of a methanesulfonyl radical (•SO₂CH₃), leading to a fragment at m/z = 165.

Loss of methanesulfonic acid (CH₃SO₃H) via rearrangement, resulting in a fragment at m/z = 148.

Cleavage of the C-O bond, yielding a methanesulfonate anion at m/z = 95 in negative ion mode.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or its trans-isomer.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method for purity assessment. Using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, a single sharp peak would indicate a high degree of purity. The retention time would be characteristic of the compound under specific conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for analysis. It allows for the confirmation of the molecular weight of the peak eluting from the column, providing an unambiguous identification of the compound and any impurities.

Gas Chromatography (GC): Due to its relatively high boiling point and potential for thermal degradation, GC is less suitable for the analysis of this compound unless derivatized.

In research involving the synthesis of related diols, HPLC has been successfully used to separate cis and trans isomers, demonstrating the utility of this technique for ensuring isomeric purity.

Thermal Analysis Methods for Investigating Material Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly relevant when this compound is used as a cross-linking agent or monomer in polymer synthesis.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as its temperature is changed. For a copolymer containing this unit, DSC would be used to determine key thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). These properties are crucial for understanding the physical and mechanical behavior of the resulting polymer. Research on copolyesters derived from the parent diol, cis-2-butene-1,4-diol, has shown how the cis-configuration influences the crystallization behavior and thermal properties of the final polymer. researchgate.net

Computational and Theoretical Chemistry Investigations of Cis 2 Butene 1,4 Diol Dimethanesulfonate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

No studies detailing the quantum chemical calculations of the electronic structure, frontier molecular orbitals (HOMO-LUMO), or other reactivity descriptors for cis-2-butene-1,4-diol (B44940) dimethanesulfonate were found.

Molecular Dynamics Simulations and Conformational Analysis

No literature on molecular dynamics simulations or the conformational analysis of cis-2-butene-1,4-diol dimethanesulfonate is currently available.

Transition State Theory Applications for Reaction Pathway Elucidation

There are no published applications of transition state theory to elucidate the reaction pathways of this compound. While general principles of transition state theory are well-established wikipedia.org, their specific application to this compound has not been documented.

Kinetic Modeling and Prediction of Reaction Outcomes (e.g., Langmuir-Hinshelwood kinetics)

No kinetic modeling or predictive studies on the reaction outcomes for this compound were identified.

Stereochemical Outcome Prediction and Rationalization

No research is available on the theoretical prediction and rationalization of stereochemical outcomes in reactions involving this compound.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Strategic Building Block for Complex Organic Synthesis

The unique structural features of cis-2-butene-1,4-diol (B44940) dimethanesulfonate make it a strategic component for the construction of intricate organic molecules, particularly those with biological significance. The two mesylate groups act as excellent leaving groups in nucleophilic substitution reactions, facilitating the introduction of a wide range of functionalities.

Precursor in the Synthesis of Biologically Active Scaffolds

While the broader applications of cis-2-butene-1,4-diol dimethanesulfonate as a precursor to a wide array of biologically active scaffolds are not extensively detailed in readily available literature, its parent compound, cis-2-butene-1,4-diol, is recognized as a crucial starting material for various pharmaceuticals and agrochemicals. nih.gov The conversion of the diol to the dimethanesulfonate enhances its reactivity, suggesting its potential as a highly effective intermediate for such syntheses.

Application in the Construction of Nucleoside Analogues (e.g., Oxetanocin A, Thietanose Nucleosides)

A significant application of this compound is in the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies. The parent diol, cis-2-butene-1,4-diol, is a known precursor for the antiviral agent Oxetanocin A. glpbio.commedchemexpress.com

More specifically, the dimethanesulfonate derivative plays a critical role in the synthesis of thietanose nucleosides, which are sulfur-containing analogues of natural nucleosides. In a notable synthetic route, cis-2-butene-1,4-diol is converted to a dimethanesulfonate derivative, which then undergoes a reaction with a sulfur source, such as sodium sulfide (B99878), to form the core thietane (B1214591) ring structure. nih.gov This four-membered sulfur-containing heterocycle is then further elaborated to afford the target thietanose nucleosides. nih.gov These analogues are of interest for their potential biological activities. researchgate.net

Table 1: Synthesis of Thietanose Nucleosides

Starting Material Key Intermediate Reaction Product Reference

Probes for Fundamental Catalysis Research

The parent compound, cis-2-butene-1,4-diol, is frequently utilized as a probe molecule to investigate the mechanisms of catalytic hydrogenation, isomerization, and hydrogenolysis reactions. glpbio.commedchemexpress.comthermofisher.comresearchgate.net Its structure allows researchers to study the selectivity of different catalysts and reaction conditions, providing insights into complex reaction pathways on catalyst surfaces. researchgate.net The distinct reactivity of the double bond and the hydroxyl groups offers a valuable model for understanding catalyst behavior with multifunctional substrates. researchgate.net While direct studies employing the dimethanesulfonate derivative as a probe are not prominent, the foundational knowledge gained from the diol is essential for developing and understanding catalytic systems that could be applied to its derivatives.

Innovative Materials Development in Polymer Chemistry

The bifunctionality of cis-2-butene-1,4-diol and its derivatives makes them valuable monomers in the field of polymer chemistry, enabling the synthesis of both novel homopolymers and copolymers with tailored properties.

Monomeric Units for High Molecular Weight, Well-Defined Polymers

While the direct polymerization of this compound is not widely reported, its parent diol is a recognized monomer for producing unsaturated polyesters. doi.org High molecular weight poly(cis-butene dicarboxylate)s, with molecular weights reaching up to 79.5 kDa, have been synthesized through melt polycondensation of cis-2-butene-1,4-diol with various dicarboxylic acids. doi.orgresearchgate.netresearchgate.net These studies demonstrate the capability of the cis-2-butene-1,4-diol unit to be incorporated into long polymer chains. The resulting polyesters exhibit interesting thermal and mechanical properties, positioning them as potential bio-based alternatives to petroleum-derived polymers. researchgate.netresearchgate.net

Furthermore, the catalytic condensation of cis-2-butene-1,4-diol can generate unsaturated telechelic polyether diols with controlled molecular weights. nih.gov

Development of Copolymers with Tailored Properties for Advanced Materials

The parent molecule, cis-2-butene-1,4-diol, has been successfully used as a comonomer in the synthesis of various copolymers. For instance, poly(acrylamide-co-cis-2-butene-1,4-diol) has been synthesized via redox polymerization. smolecule.com The properties of these copolymers can be further modified, for example, by esterification of the hydroxyl groups, to alter their thermal stability and lipophilicity. smolecule.com

The ability to control the stereochemistry during the polymerization of derivatives of cis-2-butene-1,4-diol allows for the creation of advanced polymer architectures, including cis-trans-cis triblock copolymers from a single monomer. This level of control opens up possibilities for designing materials with highly specific and tunable properties for advanced applications.

Table 2: Polymerization Data of cis-2-Butene-1,4-diol Derivatives

Polymer Type Monomers Polymerization Method Key Findings Reference
Unsaturated Polyesters cis-2-Butene-1,4-diol, α,ω-diacids Melt Polycondensation High molecular weight (up to 79.5 kDa) achieved. doi.orgresearchgate.netresearchgate.net
Polyether Diols cis-2-Butene-1,4-diol Catalytic Condensation Formation of telechelic oligomers. nih.gov
Copolymers Acrylamide (B121943), cis-2-Butene-1,4-diol Redox Polymerization Synthesis of modifiable copolymers. smolecule.com

Intermediacy in Diverse Fine Chemical Production

This compound, also known by its IUPAC name (2Z)-but-2-ene-1,4-diyl dimethanesulfonate, is a specialized chemical intermediate. Its significance in synthetic organic chemistry stems from its structure, which features a four-carbon backbone with a cis-configured double bond and two methanesulfonate (B1217627) (mesylate) groups at the 1 and 4 positions. The mesylate groups are excellent leaving groups in nucleophilic substitution reactions, making the compound a potent bifunctional electrophile. This reactivity allows for the construction of various complex molecules, particularly heterocyclic and carbocyclic systems, which are foundational in the production of numerous fine chemicals.

The primary role of this compound is as a precursor that can react with a variety of dinucleophiles. The cis-geometry of the molecule is crucial, as it pre-organizes the reactive sites to facilitate cyclization reactions, leading to specific stereochemical outcomes in the final products.

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles. These structures are prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals. The reaction typically involves a double nucleophilic substitution (SN2) reaction with a dinucleophile, such as a hydrazine (B178648) derivative.

For instance, the reaction with hydrazine or its substituted derivatives can yield substituted pyridazines. The general reaction scheme involves the two nitrogen atoms of the hydrazine molecule displacing the two mesylate groups, forming a six-membered ring containing a nitrogen-nitrogen bond.

Table 1: Synthesis of Dihydropyridazine Derivatives

Reactant 1Reactant 2 (Dinucleophile)ProductRing System Formed
This compoundHydrazine1,2,3,6-TetrahydropyridazinePyridazine (B1198779)
This compoundPhenylhydrazine1-Phenyl-1,2,3,6-tetrahydropyridazinePyridazine
This compoundMethylhydrazine1-Methyl-1,2,3,6-tetrahydropyridazinePyridazine

This table illustrates the expected products from the reaction of this compound with various hydrazine derivatives, a common strategy for forming pyridazine ring systems.

Synthesis of Other Ring Systems

Beyond nitrogen heterocycles, this intermediate can theoretically be used to synthesize other ring systems by reacting with different dinucleophiles. For example, reaction with sulfide salts could lead to sulfur-containing heterocycles, while reaction with malonate esters could be employed to form carbocyclic rings. However, detailed research findings for these specific applications are not widely documented in publicly available literature.

Table 2: Potential Applications in Cyclization Reactions

Dinucleophile TypePotential Product ClassKey Reaction Type
Dithiols (e.g., Ethane-1,2-dithiol)Sulfur-containing heterocyclesDouble Nucleophilic Substitution
Dihydric Phenols (e.g., Catechol)Oxygen-containing heterocyclesWilliamson Ether Synthesis-type
Malonic EstersCarbocyclic compoundsAlkylation of Enolates

This table outlines the potential, though less documented, synthetic pathways for creating various cyclic compounds starting from this compound.

While the precursor, cis-2-butene-1,4-diol, has a broader range of documented applications, including the synthesis of the antiviral product oxetanocin A and the pesticide endosulfan, the dimethanesulfonate derivative is specifically valuable for reactions where the hydroxyl groups are activated as leaving groups for substitution. cymitquimica.comwikipedia.orgintermediateapi.com The compound's utility is centered on its role as a bifunctional alkylating agent, providing a rigid C4-synthon for building cyclic molecules.

Future Research Directions and Unresolved Challenges

Development of Greener and More Sustainable Synthetic Routes

The conventional synthesis of cis-2-Butene-1,4-diol (B44940) dimethanesulfonate involves the reaction of cis-2-butene-1,4-diol with methanesulfonyl chloride in the presence of a base like pyridine (B92270). While effective, this method presents several drawbacks from a green chemistry perspective. The use of chlorinated solvents and stoichiometric amounts of an organic base generates significant waste.

Future research should focus on developing more environmentally benign synthetic protocols. This could involve:

Catalytic Approaches: Investigating the use of catalytic amounts of a reusable base or an organocatalyst to replace stoichiometric pyridine.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids, supercritical fluids, or even solvent-free conditions.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and facilitate easier scale-up, while potentially reducing solvent usage.

A comparative overview of current and potential future synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Routes for cis-2-Butene-1,4-diol dimethanesulfonate

FeatureConventional MethodPotential Greener Alternatives
Reagents Methanesulfonyl chloride, pyridineMethanesulfonyl chloride, catalytic base
Solvent Chlorinated solvents (e.g., dichloromethane)Ionic liquids, supercritical CO2, solvent-free
Waste Stoichiometric pyridinium salts, solvent wasteReduced salt waste, recyclable solvents
Process Batch processingContinuous flow chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bifunctional nature of this compound, combined with the rigidity of the cis-alkene, opens the door to a plethora of chemical transformations. While its behavior as an alkylating agent is predictable, the interplay between the two reactive centers and the double bond could lead to novel reactivity.

Key areas for exploration include:

Macrocyclization Reactions: The constrained geometry of the molecule makes it an ideal candidate for the synthesis of novel macrocycles through reaction with dinucleophiles.

Tandem Reactions: Investigating reactions where the double bond participates in a cascade sequence following an initial substitution at one of the mesylate groups.

Asymmetric Transformations: The development of catalytic enantioselective reactions using this substrate could lead to the synthesis of valuable chiral building blocks.

Design and Synthesis of Advanced Functional Materials Utilizing the Compound's Unique Structure

The unique structure of this compound makes it an attractive building block for the creation of advanced functional materials. Its ability to act as a cross-linking agent or a monomer in polymerization reactions is a promising avenue for research.

Future work in this area could focus on:

Novel Polymers: The synthesis of new polymers through polycondensation with various comonomers could lead to materials with tailored thermal, mechanical, and optical properties. The cis-configuration of the butene unit would impart a specific kink in the polymer backbone, influencing its morphology and properties.

Hydrogels and Cross-linked Networks: Its bifunctionality can be exploited to create novel hydrogels or cross-linked polymer networks for applications in drug delivery, tissue engineering, or as stimuli-responsive materials.

Surface Modification: The compound could be used to modify surfaces, introducing specific functionalities or altering surface properties like hydrophobicity or reactivity.

Integration of Theoretical and Experimental Methodologies for Predictive Chemistry

Computational chemistry can serve as a powerful tool to guide and accelerate experimental research. By integrating theoretical calculations with experimental work, a deeper understanding of the reactivity and properties of this compound can be achieved.

Future research should leverage computational methods to:

Model Reaction Mechanisms: Use Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of known and potential new reactions, including predicting reaction barriers and identifying key intermediates.

Predict Material Properties: Employ molecular dynamics simulations and other modeling techniques to predict the properties of polymers and other materials derived from this compound, aiding in the rational design of new functional materials.

Virtual Screening: In the context of medicinal chemistry, computational docking studies could be used to predict the interaction of this compound and its derivatives with biological targets.

Addressing Scalability and Efficiency in Academic Synthesis for Broader Research Impact

For this compound to have a broader impact on the research community, its synthesis needs to be scalable and efficient. While the compound is commercially available, the development of robust and easily scalable laboratory procedures is crucial for its widespread adoption in academic research.

Challenges to be addressed include:

Purification Methods: Developing efficient and scalable purification methods to obtain high-purity material, moving away from chromatography where possible.

Process Optimization: A thorough optimization of reaction conditions (temperature, concentration, reaction time) to maximize yield and minimize side products.

Safety Considerations: A comprehensive evaluation of the safety hazards associated with the synthesis and handling of this potent alkylating agent, especially on a larger scale.

Q & A

Q. What are the key structural and physicochemical properties of cis-2-Butene-1,4-diol relevant to experimental design?

Answer: The molecular formula is C₄H₈O₂ , with a molecular weight of 88.11 g/mol . Key structural features include:

  • A cis-configuration of hydroxyl groups (-OH) on carbons 1 and 4, positioned on the same side of the double bond between C2 and C3 .
  • High solubility in water, alcohol, and acetone, but limited solubility in benzene .
Property Value Reference
Refractive index1.477–1.480 (20°C)
Density1.07 g/mL (20°C)
Boiling point131.4°C (12 mmHg)
Melting point7°C

These properties influence reaction solvent selection, purification methods, and stability under varying temperatures.

Q. How is cis-2-Butene-1,4-diol synthesized, and what are common impurities to monitor?

Answer: Synthesis typically involves acid-catalyzed cyclodehydration or Grignard reactions . Key impurities include:

  • trans-2-Butene-1,4-diol : Monitor via HPLC or polarimetry due to differing stereochemical activity .
  • Byproducts from incomplete dehydration : Detectable via GC-MS by tracking peaks at m/z 88 (parent ion) and fragments like m/z 45 (CH₂OH⁺) .

Methodological Tip: Use 97% purity cis-isomer (commercially available) and validate via ¹H-NMR (δ 4.2–4.4 ppm for -OH groups; δ 5.6–5.8 ppm for C=C protons) .

Advanced Research Questions

Q. How does the cis-configuration influence reactivity in organometallic catalysis?

Answer: The cis-diol geometry enables chelation with transition metals , critical in reactions like Grubbs’ cross metathesis with eugenol to form natural products . For example:

  • Experimental Design : React cis-2-Butene-1,4-diol with Ru-based catalysts (e.g., CpRu(MQA)(C₃H₅)) under inert conditions. The cis-OH groups stabilize the metal center, enhancing regioselectivity .
  • Data Contradiction Note : Some studies report competing isomerization to trans-diol under high temperatures; mitigate via low-temperature catalysis (<50°C) .

Q. What experimental strategies resolve contradictions in isomerization vs. hydrogenation pathways?

Answer: Contradictions arise from competing pathways in catalytic hydrogenation:

  • Isomerization : Favored by acidic conditions (e.g., H₂SO₄) due to carbocation intermediates .
  • Hydrogenation : Dominates under H₂/Pd-C , yielding 1,4-butanediol .

Q. Methodological Approach :

Use deuterium labeling (D₂O) to track protonation sites via ²H-NMR .

Compare kinetic isotope effects (KIE) to distinguish mechanisms.

Employ in situ FT-IR to monitor C=C bond reduction (loss of ~1650 cm⁻¹ peak) .

Q. How is cis-2-Butene-1,4-diol utilized in synthesizing functional polymers?

Answer: The diol serves as a telechelic monomer in Ru-catalyzed polycondensation , forming unsaturated polyether diols (Mn = 400–4600 g/mol) .

  • Case Study : Copolymerization with acrylamide using ceric ammonium nitrate (CAN) initiator yields thermally stable copolymers.
    • Optimal Conditions : 50°C, 6 hours, [CAN] = 8 mL, acrylamide:cis-diol molar ratio = 1:8.2 .
    • Thermal Analysis : TGA shows multi-stage decomposition (Ea increases with alkyl chain length; R² = 99.7% via Coats–Redfern model) .

Q. What safety protocols are critical when handling cis-2-Butene-1,4-diol in catalytic studies?

Answer:

  • Hazards : Irritant (skin/eyes), potential respiratory toxicity (no OSHA exposure limits defined) .
  • Protocols :
    • Use glove boxes for air-sensitive reactions (e.g., Grubbs’ catalysis) .
    • Neutralize waste with NaHCO₃ before disposal due to acidic byproducts .
    • Monitor vapor pressure at >50°C to avoid inhalation risks (bp = 131.4°C at 12 mmHg) .

Data-Driven Research Challenges

Q. How to reconcile discrepancies in catalytic activity reported for cis-2-Butene-1,4-diol across studies?

Answer: Discrepancies often stem from purity variations or metal catalyst sourcing :

  • Purity Impact : Commercial 97% purity may contain trans-diol (3%), altering reaction kinetics .
  • Catalyst Variability : Ru catalysts (e.g., Grubbs’ 1st vs. 2nd generation) differ in tolerance to hydroxyl groups. Validate via control reactions with purified cis-diol .

Q. What analytical techniques best characterize reaction intermediates in diol-based syntheses?

Answer:

  • LC-MS/MS : Identifies transient intermediates (e.g., endosulfan diol in pesticide synthesis) .
  • X-ray Crystallography : Resolves stereochemistry in cyclodehydration products (e.g., 2-vinyl-2,3-dihydrofurans) .
  • EPR Spectroscopy : Detects radical intermediates in CAN-initiated copolymerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.